molecular formula C16H13ClN2O2S B12185755 N-(2-chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-(2-chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B12185755
M. Wt: 332.8 g/mol
InChI Key: IQHFSNYNVLIXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR THERAPEUTIC USE. N-(2-Chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic benzothiazole derivative intended for research and development purposes. Compounds within the benzothiazole scaffold are of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of new antimicrobial agents to address growing global resistance concerns . Researchers can utilize this compound as a key intermediate or building block in organic synthesis and for investigating structure-activity relationships (SAR). Handling and Storage: The product should be stored in a cool, dry place, and protected from light. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H13ClN2O2S/c17-13-7-3-1-5-11(13)9-18-15(20)10-19-16(21)12-6-2-4-8-14(12)22-19/h1-8H,9-10H2,(H,18,20)

InChI Key

IQHFSNYNVLIXCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2)Cl

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11ClN2O2SC_{15}H_{11}ClN_2O_2S, with a molecular weight of approximately 300.78 g/mol. The compound features a benzothiazole backbone, which is significant for its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzothiazole Core : Utilizing precursors that contain thiazole and carbonyl groups.
  • Acylation Reaction : Reacting the benzothiazole derivative with 2-chlorobenzylamine in the presence of acetic anhydride or similar reagents under controlled conditions.
  • Purification : Employing techniques like recrystallization or chromatography to obtain pure compounds.

Antimicrobial Properties

Research indicates that compounds with benzothiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that related benzothiazole derivatives demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of enzymes critical for microbial growth.

CompoundActivityReference
Benzothiazole Derivative AMIC = 4.0 µg/mL against E. coli
Benzothiazole Derivative BMIC = 8.0 µg/mL against S. aureus

Anticancer Activity

This compound has been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death via mitochondrial pathways.
  • Inhibition of Angiogenesis : Disrupting the formation of new blood vessels essential for tumor growth.

In vitro studies have shown promising results against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant cytotoxicity.

Cell LineIC50 (µM)Reference
MDA-MB-2315.4
A5497.8
HT-296.0

Anti-inflammatory Effects

Recent findings suggest that this compound may also possess anti-inflammatory properties by selectively inhibiting lipoxygenase (5-LOX) while sparing cyclooxygenase pathways (COX). This selectivity can reduce side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Binding : It can bind to receptors that regulate cellular processes critical for inflammation and cancer progression.

Case Studies

  • Study on Anticancer Activity : A study published in Cancer Letters demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry reported that benzothiazole derivatives showed promising antimicrobial activity against resistant bacterial strains, highlighting their potential as new antibiotics .

Scientific Research Applications

Antimicrobial Activity

N-(2-chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has been investigated for its antimicrobial properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains and fungi. In vitro studies suggest that this compound may inhibit specific pathogens effectively, aligning with findings on benzothiazole derivatives that often exhibit notable antimicrobial activities .

Compound Biological Activity Unique Aspects
This compoundAntimicrobialEnhanced lipophilicity due to chlorobenzyl group
Benzothiazole derivativesVaries (antibacterial/fungal)Common scaffold in drug design

Anticancer Potential

Research has indicated that benzothiazole derivatives can act as inhibitors of various cancer-related enzymes. The compound's ability to inhibit thymidylate synthase has been highlighted in studies focusing on cancer cell lines, suggesting a potential role in cancer therapy . The mechanism involves destabilizing the enzyme homodimer, which leads to its degradation and reduced activity in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines showed that this compound effectively inhibits cell proliferation through apoptosis induction mechanisms. The compound was able to reduce the viability of cancer cells significantly when compared to control groups .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole moiety undergoes selective oxidation at the sulfur atom. Under controlled conditions with H₂O₂/CH₃COOH (1:3 v/v), the thiazole ring converts to a sulfone derivative while preserving the acetamide functionality. This modification enhances hydrogen-bonding capacity for biological interactions.

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)RT, 24 hrSulfone derivative78%
KMnO₄ (0.1M)60°C, 6 hrRing-opened sulfonic acid42%

Nucleophilic Substitution

The 2-chlorobenzyl group participates in SNAr reactions. Kinetic studies show piperidine in DMF at 80°C replaces chlorine with 92% efficiency :

Ar-Cl+NH(CH2)5DMF, 80°CAr-N(CH2)5+HCl\text{Ar-Cl} + \text{NH(CH}_2\text{)}_5 \xrightarrow{\text{DMF, 80°C}} \text{Ar-N(CH}_2\text{)}_5 + \text{HCl}

Replacement rates follow the order:
Primary amines > Secondary amines > Aromatic amines
(k₁ = 4.7×10⁻³ s⁻¹ for n-butylamine vs. k₁ = 1.2×10⁻³ s⁻¹ for aniline)

Amide Group Reactivity

The acetamide linker undergoes:

  • Hydrolysis : 6N HCl at reflux yields 2-(3-oxobenzothiazolyl)acetic acid (85% purity)

  • Schiff Base Formation : Reacts with aromatic aldehydes (4-nitrobenzaldehyde, 4-methoxybenzaldehyde) in ethanol/piperidine to form imine derivatives

Cyclocondensation Reactions

In DMF/K₂CO₃, the compound reacts with thiourea derivatives to form thiazolidinone hybrids :

Acetamide+NH2CSNH2Thiazolidinone+HCl\text{Acetamide} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{Thiazolidinone} + \text{HCl}

Biological screening showed these hybrids exhibit enhanced antimicrobial activity with MIC values of 2-8 μg/mL against S. aureus .

Metal Complexation

The benzothiazolone oxygen and amide carbonyl coordinate transition metals:

Metal SaltM:L RatioStability Constant (log β)
CuCl₂1:28.9 ± 0.3
Zn(OAc)₂1:15.2 ± 0.2

X-ray analysis of the Cu complex shows square planar geometry with 1.98 Å Cu-O bonds.

Photochemical Reactions

UV irradiation (λ=254 nm) induces C-S bond cleavage in the benzothiazole ring, forming mercaptoacetamide derivatives (Φ=0.33). Quantum mechanical calculations (DFT/B3LYP) predict this occurs via a triplet excited state with 58.3 kcal/mol activation energy.

Biological Activation

In metabolic studies, hepatic CYP3A4 oxidizes the 3-oxo group to 3-hydroxybenzothiazole (t₁/₂=3.7 hr). This metabolite shows 5-fold increased binding affinity (Kd=12 nM) to Mycobacterium tuberculosis enoyl-ACP reductase .

This compound's multifaceted reactivity enables rational design of derivatives targeting specific biological pathways. Recent advances in flow chemistry allow gram-scale production of key intermediates, facilitating structure-activity relationship studies .

Comparison with Similar Compounds

Impact of Substituents on Bioactivity

  • Chlorobenzyl vs. Hydroxyphenyl : The 2-chlorobenzyl group in the target compound enhances lipophilicity compared to the 4-hydroxyphenyl group in , which improves solubility but may reduce membrane penetration.
  • Sulfone Modifications : The sulfone-containing analog in exhibits greater oxidative stability due to electron-withdrawing effects but may face bioavailability challenges.

Antimicrobial and Antioxidant Potential

  • Benzothiazolone derivatives, including the target compound, are associated with antimicrobial activity due to their ability to disrupt bacterial cell membranes or enzyme systems .
  • Antioxidant activity is more pronounced in analogs with hydroxyl or methoxy groups (e.g., ), which can scavenge free radicals, unlike the chloro-substituted target compound .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Methoxy and sulfone groups (e.g., ) may reduce metabolic degradation compared to the chloro substituent.

Preparation Methods

Benzothiazole Core Synthesis

The benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol with carbonyl-containing reagents. For example, reaction with chloroacetyl chloride in benzene under reflux yields 3-oxo-1,2-benzothiazole intermediates. Alternative methods employ oxalyl chloride in tetrahydrofuran (THF) at 0–25°C to activate carboxylic acid precursors.

Key Reaction:

2-Aminothiophenol+Chloroacetyl ChlorideK2CO3,Benzene, Reflux3-Oxo-1,2-Benzothiazole Intermediate\text{2-Aminothiophenol} + \text{Chloroacetyl Chloride} \xrightarrow{\text{K}2\text{CO}3, \text{Benzene, Reflux}} \text{3-Oxo-1,2-Benzothiazole Intermediate}

Acetamide Functionalization

The acetamide side chain is introduced via nucleophilic substitution. Chloroacetyl chloride reacts with the benzothiazole amine group in the presence of potassium carbonate, forming 2-chloro-N-(benzothiazol-2-yl)acetamide. This intermediate is critical for subsequent alkylation.

Reaction Conditions:

  • Solvent: Benzene or dimethyl sulfoxide (DMSO)

  • Temperature: Reflux (110°C)

  • Catalyst: K2_2CO3_3 (1.2 equivalents)

  • Yield: 84%

Coupling with 2-Chlorobenzylamine

The final step involves reacting 2-chloro-N-(benzothiazol-2-yl)acetamide with 2-chlorobenzylamine. This amide bond formation is facilitated by coupling agents such as oxalyl chloride in ethyl ether or THF.

Optimized Protocol:

  • Dissolve 2-chloro-N-(benzothiazol-2-yl)acetamide (1.0 equiv) in anhydrous THF.

  • Add oxalyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir for 3 hours at 25°C.

  • Add 2-chlorobenzylamine (1.1 equiv) and triethylamine (2.0 equiv).

  • Purify via column chromatography (hexane/ethyl acetate).

Critical Reaction Parameters

Solvent Selection

SolventRoleImpact on YieldSource
BenzeneAprotic, polar84%
THFLewis basic, stabilizes intermediates78–82%
DMSOHigh polarity, accelerates SN270%

Temperature and Catalysis

  • Low Temperatures (0–25°C): Minimize side reactions during oxalyl chloride activation.

  • Reflux Conditions: Essential for cyclization and amidation steps.

  • Catalysts: K2_2CO3_3 enhances nucleophilicity of amine groups, while NaH deprotonates indole derivatives in analogous syntheses.

Analytical Validation

Purity Assessment

  • HPLC: Purity >98% confirmed using C18 column (mobile phase: acetonitrile/water).

  • TLC: Rf_f = 0.45 (toluene:acetone = 8:2).

Structural Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.82 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.45–7.30 (m, 4H, chlorobenzyl-H), 4.52 (s, 2H, CH2_2), 3.98 (s, 2H, COCH2_2N).

  • IR (KBr): 1685 cm1^{-1} (C=O), 1540 cm1^{-1} (C-N).

Challenges and Mitigation Strategies

Intermediate Instability

  • Issue: 3-Oxo-benzothiazole intermediates degrade under acidic conditions.

  • Solution: Use anhydrous solvents and inert atmospheres.

Byproduct Formation

  • Issue: Chloroacetyl chloride may over-acylate amine groups.

  • Mitigation: Employ stoichiometric control (1.2 equiv of chloroacetyl chloride).

Scalability Limitations

  • Problem: Column chromatography reduces yield at >100 g scale.

  • Alternative: Switch to recrystallization (ethanol/water mixture).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Benzene/K2_2CO3_3 reflux84%98%ModerateHigh
THF/Oxalyl Chloride82%99%HighModerate
DMSO/NaH70%95%LowLow

Q & A

Q. What are the common synthetic routes for N-(2-chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide?

The synthesis typically involves condensation of 2-amino-5-substituted thiazole derivatives with chloroacetyl chloride. For example:

  • Step 1 : React 2-amino-5-(aryl-methyl)thiazole (10 mmol) with triethylamine (1.4 mL) in dioxane (25 mL).
  • Step 2 : Add chloroacetyl chloride (0.8 mL, 10 mmol) dropwise at 20–25°C.
  • Step 3 : Dilute with water, filter the precipitate, and recrystallize from ethanol-DMF . Alternative routes use sodium hydroxide and benzo[d]isothiazol-3(2H)-one in water under ice-cooling, followed by pH adjustment to isolate the product .

Q. How is the compound structurally characterized?

X-ray crystallography is the gold standard for structural elucidation. Key parameters include:

  • Crystal system : Orthorhombic (e.g., space group P21_121_121_1) .
  • Bond lengths : The benzothiazole ring exhibits C–S bonds of 1.74–1.76 Å, and the acetamide moiety shows C=O bonds of 1.22 Å .
  • Hydrogen bonding : Critical for stability; e.g., O–H···O interactions (2.65–2.85 Å) between the carbonyl and hydroxyl groups . Supplementary methods like FT-IR and 1^1H/13^13C NMR validate functional groups and regiochemistry .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol-DMF mixtures (1:1 v/v) are commonly used for high-purity crystals . For X-ray-grade crystals, slow evaporation from dimethylformamide-water solutions at 25°C is effective .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

Yield optimization strategies include:

  • Catalyst screening : Triethylamine vs. pyridine; triethylamine reduces side reactions (e.g., hydrolysis) .
  • Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition minimizes decomposition .
  • Solvent selection : Dioxane enhances reactivity compared to THF due to higher polarity . Pilot studies report yields improving from 50% to 75% via iterative pH adjustment (pH 1–2) and reduced reaction time .

Q. What methodologies are used to analyze the compound’s biological activity?

  • Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Antioxidant testing : DPPH radical scavenging (IC50_{50} values) compared to ascorbic acid .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC50_{50} ranges of 12–35 µM . Note : Biological activity is highly dependent on substituents; electron-withdrawing groups (e.g., -Cl) enhance potency .

Q. How do researchers resolve contradictions in reported biological data?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • SAR studies : Compare activity of N-(2-chlorobenzyl) derivatives vs. N-(4-fluorophenyl) analogs to isolate substituent effects .
  • Meta-analysis : Cross-reference data from crystallography (e.g., hydrogen-bonding patterns) with biological results to identify structure-function relationships .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or PreADMET for bioavailability, logP, and CYP450 interactions.
  • Docking studies : AutoDock Vina to model interactions with targets like COX-2 or DNA gyrase .
  • DFT calculations : Gaussian09 to optimize geometry and calculate electrostatic potential maps .

Data Contradiction Analysis

Q. Why do some studies report weak antibacterial activity despite structural similarity to active derivatives?

Discrepancies may stem from:

  • Substituent positioning : Meta-substituted benzyl groups reduce membrane penetration compared to para-substituted analogs .
  • Crystallinity : Amorphous forms may exhibit lower bioavailability than crystalline forms .
  • Assay conditions : Variations in bacterial strain (e.g., Gram-positive vs. Gram-negative) or culture media .

Methodological Tables

Parameter Synthetic Condition Yield Reference
SolventDioxane68%
CatalystTriethylamine75%
RecrystallizationEthanol-DMF (1:1)95% purity
Biological Activity Assay Type Result Reference
Antibacterial (MIC)Broth microdilution32 µg/mL (E. coli)
Antioxidant (IC50_{50})DPPH scavenging42 µM
Cytotoxicity (HeLa)MTT assayIC50_{50} = 28 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.